Mazipredone
CAS No.: 13085-08-0
Cat. No.: VC0534589
Molecular Formula: C26H38N2O4
Molecular Weight: 442.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13085-08-0 |
|---|---|
| Molecular Formula | C26H38N2O4 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 |
| Standard InChI Key | CZBOZZDZNVIXFC-VRRJBYJJSA-N |
| Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O |
| SMILES | CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O |
| Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Architecture
Mazipredone (C₂₆H₃₈N₂O₄) possesses a molecular weight of 442.59 g/mol and belongs to the family of 21-aminosteroids. Its structure integrates a cyclopentanophenanthrene core modified with a piperazinyl acetyl group at position 17, contributing to its distinct pharmacological behavior . The absolute stereochemistry, maintained through seven stereocenters, is critical for biological activity, as demonstrated by the compound’s optical activity and defined spatial arrangement .
Table 1: Key Chemical Properties of Mazipredone
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₈N₂O₄ |
| Molecular Weight | 442.59 g/mol |
| Stereocenters | 7 (all defined) |
| LogP | 1.688 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Boiling Point | 614°C at 760 mmHg |
| Vapor Pressure | 1.22 × 10⁻¹⁷ mmHg at 25°C |
The crystalline solid exhibits a density of 1.25 g/cm³ and refractive index of 1.615, with stability maintained under standard storage conditions (-20°C) . The SMILES notation CN1CCN(CC(=O)[C@@]2(O)CC[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4[C@@H](O)C[C@]23C)CC1 and InChIKey CZBOZZDZNVIXFC-VRRJBYJJSA-N provide unambiguous structural identification .
Stability and Degradation
Mazipredone demonstrates pH-dependent stability, maintaining integrity in physiological conditions (pH 7.4) but undergoing degradation under strongly acidic (pH < 3) or alkaline (pH > 9) environments. Primary degradation pathways include:
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Oxidation: Formation of 20-keto derivatives via electron transfer at the C21 position .
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Hydrolysis: Cleavage of the 17β-acetyl group, yielding prednisolone-like metabolites .
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Epimerization: Configuration changes at C20 under thermal stress, producing diastereomers with reduced activity .
Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, supporting its formulation viability.
Synthesis and Manufacturing
Regioselective Mesylation Pathway
The industrial synthesis begins with prednisolone, employing a regioselective mesylation strategy:
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Mesylation: Treatment with methanesulfonyl chloride selectively converts the C21 hydroxyl to a mesylate ester.
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Nucleophilic Displacement: Reaction with 4-methylpiperazine replaces the mesylate group, introducing the characteristic tertiary amine moiety.
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Salt Formation: Precipitation as the hydrochloride salt enhances aqueous solubility (1.2 mg/mL in saline) .
Critical Process Parameters:
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Temperature control (-10°C to 0°C) during mesylation prevents polysubstitution.
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Strict anhydrous conditions (H₂O < 0.1%) minimize hydrolysis byproducts.
Pharmacological Mechanisms
Glucocorticoid Receptor Interactions
Mazipredone binds the glucocorticoid receptor (GR) with 18 nM affinity, outperforming prednisolone (32 nM) in competitive assays. The binding induces:
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Transactivation: Upregulation of anti-inflammatory genes (e.g., MKP-1, IκBα).
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Transrepression: Inhibition of NF-κB and AP-1 transcription factors, suppressing cytokine production.
Tissue-Specific Effects
| Tissue | Effect | Mechanism |
|---|---|---|
| Macrophages | Reduced TNF-α, IL-6 secretion | NF-κB pathway inhibition |
| T Lymphocytes | Decreased IL-2 receptor expression | STAT5 phosphorylation blockade |
| Hepatocytes | Increased gluconeogenesis | PEPCK gene induction |
The 17β-piperazinyl acetyl group confers 3-fold greater lung tissue retention compared to dexamethasone, suggesting potential inhaled applications.
Analytical Characterization
Spectroscopic Methods
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UV-Vis: λmax at 242 nm (ε = 16,200 L·mol⁻¹·cm⁻¹) for quantitative analysis .
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FT-IR: Characteristic bands at 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N), and 3400 cm⁻¹ (O-H) .
Chromatographic Techniques
HPLC Conditions:
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Column: C18, 250 × 4.6 mm, 5 μm
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Mobile Phase: Acetonitrile/0.1% phosphoric acid (55:45)
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Flow Rate: 1.2 mL/min
LC-MS/MS methods achieve detection limits of 0.1 ng/mL in plasma, enabling pharmacokinetic studies.
| Parameter | Mazipredone | Prednisolone | Dexamethasone |
|---|---|---|---|
| GR Binding (nM) | 18 | 32 | 5.2 |
| Plasma Half-life (h) | 2.8 | 2.1 | 3.5 |
| Transactivation EC₅₀ | 0.3 μM | 1.1 μM | 0.08 μM |
The balanced transactivation/transrepression profile may mitigate adverse effects like hyperglycemia and osteoporosis.
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